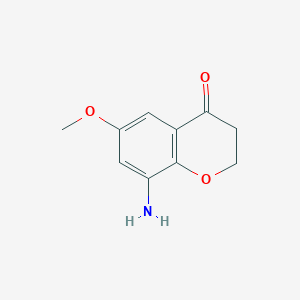

8-Amino-6-methoxychroman-4-one

Description

Properties

IUPAC Name |

8-amino-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKYYCVTORHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)N)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Core Formation :

-

2′-Hydroxyacetophenones react with aldehydes in a base-promoted crossed aldol condensation.

-

Intramolecular oxa-Michael addition under microwave irradiation (160–170°C, 1 h) yields substituted chroman-4-ones.

-

Example: 6-methoxychroman-4-one synthesis using 2′-hydroxy-6-methoxyacetophenone and pentanal.

-

-

Bromination and Amination :

Data Table: Key Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Aldol condensation | DIPA, MW (160–170°C), ethanol | 17–88 | |

| Bromination | Py·Br₃, CH₂Cl₂, 2.5 h | 81 | |

| Nitration | HNO₃/H₂SO₄, 0–20°C | 82–87 | |

| Reduction | NaBH₄/MeOH or Fe/AcOH, 75°C | 77–93 |

Advantages : High regioselectivity for methoxy placement.

Limitations : Low yields in electron-rich acetophenones due byproduct formation.

Nitration-Reduction Approach

Direct nitration of pre-formed 6-methoxychroman-4-one, followed by nitro group reduction.

Procedure

-

Nitration :

-

Reduction :

Data Table: Key Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–20°C, 1 h | 82–87 | |

| Reduction | Na₂S₂O₄, K₂CO₃, CH₂Cl₂/H₂O | 77 | |

| Reduction | Fe, AcOH, 75°C, 1 h | 86 |

Advantages : Scalable with commercial reagents.

Limitations : Requires strict temperature control to avoid over-nitration.

Direct Amination of Halogenated Intermediates

Halogenation at position 8 enables nucleophilic amination.

Procedure

Data Table: Key Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination | Py·Br₃, CH₂Cl₂, 2.5 h | 81 | |

| Amination | NaN₃, CuI, L-proline, DMF, 80°C | 68 |

Advantages : Avoids nitro intermediates.

Limitations : Requires transition-metal catalysts, increasing cost.

Demethylation and Reductive Amination

Demethylation of a methoxy precursor followed by reductive amination.

Procedure

-

Demethylation :

-

HBr/AcOH cleaves methyl ethers to hydroxyl groups.

-

-

Reductive Amination :

-

React with NH₃ and NaBH₃CN or BH₃-THF.

-

Data Table: Key Parameters

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Demethylation | HBr (48%), AcOH, 100°C, 4 h | 85 | |

| Reductive amination | NH₃, NaBH₃CN, MeOH | 72 |

Advantages : High functional group tolerance.

Limitations : Multi-step process with moderate yields.

Scientific Research Applications

Table 1: Common Synthetic Routes for 8-Amino-6-methoxychroman-4-one

| Synthetic Method | Reagents | Yield | Comments |

|---|---|---|---|

| Aldol Condensation | Base catalyst, aldehydes | Moderate | Efficient for forming chroman structure |

| Nucleophilic Substitution | Amines, electrophiles | High | Useful for introducing amino groups |

Medicinal Chemistry

This compound has been investigated for its role as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit potent activity against several cancer cell lines. For instance, analogs have been evaluated for their efficacy in inhibiting proliferation in breast cancer and leukemia cell lines with IC50 values in the low micromolar range .

- Sirtuin Inhibition: A study focused on the inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases, demonstrated that certain derivatives of chromanones can selectively inhibit this target, suggesting potential applications in treating aging-related disorders .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antioxidant Properties: Studies indicate that 8-amino derivatives demonstrate significant antioxidant activity, surpassing traditional antioxidants like vitamin E. These compounds are evaluated using assays such as DPPH radical scavenging .

- Anti-inflammatory Effects: Preliminary investigations suggest that certain derivatives may modulate inflammatory pathways, providing a basis for developing anti-inflammatory agents.

Chemical Research

In addition to its medicinal applications, this compound serves as a valuable intermediate in organic synthesis. It is utilized in creating more complex molecules through reactions like oxidation and reduction.

Mechanism of Action

The mechanism of action of 8-Amino-6-methoxychroman-4-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations at Position 6

- 8-Amino-6-ethylchroman-4-one (PubChem): Replaces the methoxy group at position 6 with an ethyl (-C₂H₅) group. This increases lipophilicity and alters electronic properties. Molecular formula: C₁₁H₁₃NO₂ (MW: 207.23 g/mol). Ethyl substituents may enhance membrane permeability compared to methoxy derivatives .

- (S)-6-Chloro-8-methoxychroman-4-amine (CAS 1272734-26-5): Substitutes position 6 with chlorine and position 8 with methoxy, while the functional group at position 4 is an amine (-NH₂). Molecular formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol). The electron-withdrawing chlorine atom may reduce ring electron density, affecting reactivity .

Functional Group Differences at Position 4

- 6-Methoxychroman-4-amine (CAS 81816-60-6): Features an amine at position 4 instead of a ketone, with methoxy at position 6. Molecular formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol). The absence of a ketone reduces electrophilicity, altering reactivity in condensation or nucleophilic addition reactions .

- (S)-6-Methoxychroman-4-amine hydrochloride: The hydrochloride salt form enhances solubility in polar solvents. Molecular formula: C₁₀H₁₄ClNO₂ (MW: 215.68 g/mol). Protonation of the amine group may improve stability during synthesis .

Stereochemical Considerations

Compounds like (S)-6-chloro-8-methoxychroman-4-amine and (S)-6-bromo-8-methoxychroman-4-amine exhibit stereospecific configurations (S-enantiomers), which can influence biological activity and chiral recognition in enzyme binding . The target compound’s stereochemistry is unspecified in the evidence but could similarly affect its interactions.

Data Table: Structural and Physical Properties

| Compound Name | CAS No. | Substituents (Position) | Functional Group (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Hazard Statements |

|---|---|---|---|---|---|---|

| 8-Amino-6-methoxychroman-4-one | - | 6-OCH₃, 8-NH₂ | Ketone | C₁₀H₁₁NO₃ | 209.21 (calc.) | Not reported |

| 8-Amino-6-ethylchroman-4-one | - | 6-C₂H₅, 8-NH₂ | Ketone | C₁₁H₁₃NO₂ | 207.23 (calc.) | Not reported |

| (S)-6-Chloro-8-methoxychroman-4-amine | 1272734-26-5 | 6-Cl, 8-OCH₃ | Amine | C₁₀H₁₂ClNO₂ | 213.66 | H314 (Skin/Eye damage) |

| (S)-6-Bromo-8-methoxychroman-4-amine | 1344467-85-1 | 6-Br, 8-OCH₃ | Amine | C₁₀H₁₂BrNO₂ | 258.11 | Not reported |

| 6-Methoxychroman-4-amine | 81816-60-6 | 6-OCH₃ | Amine | C₁₀H₁₃NO₂ | 179.22 | H314 (Skin/Eye damage) |

Research Findings and Implications

- Electronic Effects: Methoxy (-OCH₃) at position 6 donates electrons via resonance, increasing chromanone ring electron density.

- Hazard Profiles : Amine derivatives (e.g., 6-methoxychroman-4-amine) exhibit H314 hazards (skin/eye corrosion), while ketone-containing compounds like the target may have lower reactivity but require further safety evaluation .

- Synthetic Utility : Halogenated analogs (Cl, Br) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation for pharmaceutical scaffolds .

Biological Activity

8-Amino-6-methoxychroman-4-one is a compound belonging to the chromanone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromanone backbone with an amino group at the 8-position and a methoxy group at the 6-position. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. The following sections provide detailed insights into its activity against different cancer cell lines and mechanisms involved.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines, leading to decreased proliferation .

- Modulation of Gene Expression : Treatment with this compound results in altered expression of key regulatory genes such as P53 and BAX, promoting apoptotic processes while inhibiting anti-apoptotic factors like BCL-2 .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating high potency against these cells. The mechanism was linked to mitochondrial-mediated apoptosis, evidenced by increased levels of cleaved caspases and altered mitochondrial membrane potential.

- HCT116 Colon Cancer Model : In HCT116 colon cancer cells, exposure to this compound resulted in significant upregulation of pro-apoptotic markers and downregulation of cyclin-dependent kinase (CDK) 4, suggesting its role as a potential therapeutic agent for colon cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.